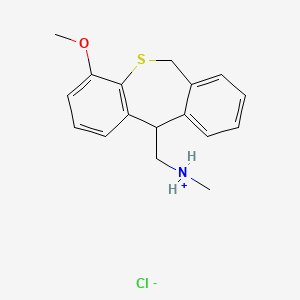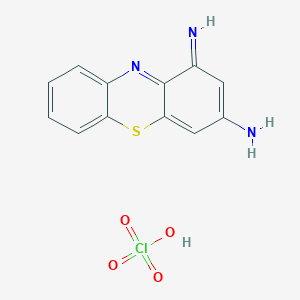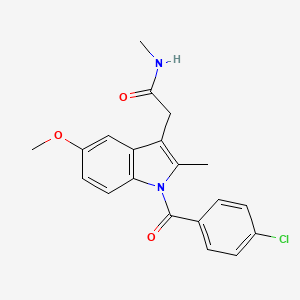![molecular formula C15H16N2O2 B14430198 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone CAS No. 80916-29-6](/img/structure/B14430198.png)
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is an organic compound characterized by the presence of a diazo group and a methoxyphenyl-substituted cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone typically involves the reaction of a suitable precursor with a diazo transfer reagent. One common method involves the use of p-toluenesulfonyl azide as the diazo transfer reagent. The reaction is carried out under basic conditions, often using potassium ethoxide or triethylamine in ethanol as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cycloaddition products and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone involves the formation of reactive intermediates, such as carbenes or ketenes, upon activation. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
2-Diazo-1-(4-hydroxyphenyl)ethanone: A compound with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a diazo group and a methoxyphenyl-substituted cyclohexene ring
Eigenschaften
CAS-Nummer |
80916-29-6 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)10-17-16/h2,6-10,13H,3-5H2,1H3 |
InChI-Schlüssel |
SKCBXKWNFCKFCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CCC(CC2)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)





